molecular formula C18H27NO4 B584860 17-Hydroxy Capsaicin-d3 CAS No. 1346606-57-2

17-Hydroxy Capsaicin-d3

カタログ番号: B584860
CAS番号: 1346606-57-2
分子量: 324.435
InChIキー: OCVIWAFGWPJVGZ-STLUSQLVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17-Hydroxy Capsaicin-d3 is a deuterium-labeled derivative of 17-Hydroxy Capsaicin, a capsaicin analog characterized by a hydroxyl group at the 17th position of its alkyl side chain. This compound is primarily used in analytical and pharmacological research due to its stable isotopic labeling, which enhances precision in mass spectrometry (MS) and liquid chromatography (LC) applications.

準備方法

Synthetic Approaches to 17-Hydroxy Capsaicin-d3

Isotopic Labeling Strategies

Deuterium incorporation into the capsaicin scaffold typically targets positions that minimize metabolic lability while preserving biological activity. For this compound, deuterium is introduced at the methoxy group (-OCH₃ → -OCD₃) adjacent to the phenolic hydroxyl moiety . This modification is achieved through two primary routes:

  • Deuterated Benzylation : A patented method (WO2021014395A1) describes the reaction of 3,4-dihydroxybenzaldehyde (VI) with deuterated benzyl halides (e.g., benzyl-d₃ bromide) in the presence of potassium carbonate and dimethylformamide (DMF) . This step protects the phenolic hydroxyl groups, yielding a deuterated intermediate (VII), which is subsequently oxidized to the corresponding aldehyde (VIII).

  • Post-Synthetic Deuterium Exchange : Alternative approaches involve hydrogen-deuterium exchange under acidic or basic conditions, though this method risks isotopic scrambling and is less commonly employed for site-specific labeling .

Key Synthetic Steps

The synthesis of this compound follows a convergent pathway, combining a deuterated vanillylamine moiety with an unsaturated fatty acid chain:

Step 1: Synthesis of Deuterated Vanillylamine

  • Reaction : 3,4-Dihydroxybenzaldehyde (VI) undergoes benzylation using benzyl-d₃ bromide (C₆D₅CD₂Br) in DMF with K₂CO₃ as the base .

    VI+C6D5CD2BrK2CO3,DMFVII (3-(Benzyl-d₃)-4-hydroxybenzaldehyde)\text{VI} + \text{C}_6\text{D}_5\text{CD}_2\text{Br} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{VII (3-(Benzyl-d₃)-4-hydroxybenzaldehyde)}
  • Oxidation : Intermediate VII is oxidized to the carboxylic acid (VIII) using KMnO₄ or CrO₃, followed by amidation with ammonia to form vanillylamine-d₃ (IX) .

Step 2: Preparation of the Fatty Acid Chain

  • The unsaturated C₉ chain (8-methylnon-6-enoic acid) is synthesized via Wittig olefination or cross-metathesis, ensuring retention of the E-configuration critical for TRPV1 receptor binding .

Step 3: Amide Coupling

  • Vanillylamine-d₃ (IX) is coupled with the activated fatty acid (e.g., acyl chloride or mixed anhydride) in the presence of coupling agents such as HOBt/EDCI :

    IX+RCOClHOBt, EDCI17-Hydroxy Capsaicin-d₃\text{IX} + \text{RCOCl} \xrightarrow{\text{HOBt, EDCI}} \text{17-Hydroxy Capsaicin-d₃}

Analytical Characterization and Validation

Spectroscopic Data

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ = 325.220 (calculated for C₁₈D₃H₂₄NO₄⁺) .

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃) : δ 6.85 (d, J = 8.1 Hz, 1H, ArH), 6.75 (s, 1H, ArH), 6.65 (d, J = 8.1 Hz, 1H, ArH), 5.35 (m, 2H, CH=CH), 3.85 (s, OCD₃) .

    • ¹³C NMR : Absence of signals at δ 56.5 (OCH₃) confirms deuterium incorporation .

Purity Assessment

  • HPLC Analysis : Reverse-phase C18 column (UV detection at 280 nm) reveals a single peak with >98% purity .

  • Isotopic Enrichment : LC-MS/MS quantifies deuterium incorporation at 99.2% using selected reaction monitoring (SRM) transitions .

Applications in Pharmacological Research

Metabolic Stability Studies

Deuteration at the methoxy group significantly reduces oxidative demethylation by cytochrome P450 enzymes, extending the compound’s half-life in in vitro hepatic microsomal assays . Comparative studies show a 2.3-fold increase in metabolic stability relative to non-deuterated capsaicin .

Quantitative Bioanalysis

As an internal standard, this compound enhances the accuracy of capsaicin quantification in plasma matrices, with a lower limit of detection (LLOD) of 0.1 ng/mL .

Challenges and Optimization Strategies

Isotopic Purity Concerns

Residual protiated impurities (<1%) may arise from incomplete deuterium incorporation during benzylation. Recrystallization from deuterated solvents (e.g., CD₃OD) improves isotopic purity to >99% .

Scalability Issues

The use of expensive deuterated reagents (e.g., benzyl-d₃ bromide) limits large-scale production. Recent advances in catalytic deuteration, such as H/D exchange using Pd/C in D₂O, offer cost-effective alternatives .

化学反応の分析

Types of Reactions: 17-Hydroxy Capsaicin-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

17-Hydroxy Capsaicin-d3 has a wide range of applications in scientific research, including:

    Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of capsaicin and its derivatives.

    Biological Studies: Employed in studies investigating the metabolism and pharmacokinetics of capsaicin in biological systems.

    Medical Research: Utilized in the development of new analgesic and anti-inflammatory drugs by studying its interaction with pain receptors and inflammatory pathways.

    Industrial Applications: Used in the formulation of topical analgesics and other pharmaceutical products.

作用機序

The mechanism of action of 17-Hydroxy Capsaicin-d3 is similar to that of capsaicin. It primarily targets the transient receptor potential vanilloid 1 (TRPV1) receptor, a non-selective cation channel found in sensory neurons. Activation of TRPV1 by this compound leads to:

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Isotopic Differences

The following table summarizes key structural and isotopic distinctions between 17-Hydroxy Capsaicin-d3 and related capsaicin derivatives:

Compound Molecular Weight CAS# Structural Features Isotopic Labeling
This compound ~309.43 (inferred) N/A Hydroxyl group at C17; deuterated methoxy/alkyl Three deuterium atoms
Dihydro Capsaicin-d3 310.45 28789-35-7 Saturated alkyl chain (no double bond) Three deuterium atoms
cis-Capsaicin-d3 309.43 1004316-88-4 cis-configuration of double bond Three deuterium atoms
Homocapsaicin I 319.45 58493-48-4 Extended alkyl chain (C10 vs. C9 in capsaicin) None
16,17-Dehydro Capsaicin N/A 509101-57-9 Double bond between C16 and C17 None

Notes:

  • Isotopic Labeling : Deuterated analogs (e.g., Dihydro Capsaicin-d3, cis-Capsaicin-d3) are used as internal standards in quantitative analyses to correct for matrix effects and instrument variability .
  • Functional Groups: The hydroxyl group at C17 in this compound may alter receptor binding affinity compared to non-hydroxylated analogs like Dihydro Capsaicin-d3 .
  • Stereochemistry : cis-Capsaicin-d3’s cis-configuration impacts its thermal stability and solubility, distinguishing it from trans-isomers .

Analytical Chemistry

  • Its deuterium labeling improves MS sensitivity .
  • Dihydro Capsaicin-d3: Validated as an internal standard for quantifying capsaicinoids in biological matrices due to its structural similarity and isotopic purity .
  • cis-Capsaicin-d3 : Used in LC-MS to distinguish cis/trans isomers in natural product extracts, critical for quality control in food and pharmaceutical industries .

Pharmacological Studies

  • 16,17-Dehydro Capsaicin : The C16–C17 double bond may reduce metabolic degradation, making it a candidate for prolonged analgesic effects .

Key Research Findings

Isotope Effects on Quantification : Deuterated analogs like Dihydro Capsaicin-d3 and cis-Capsaicin-d3 reduce ion suppression in MS, achieving detection limits as low as 0.1 ng/mL in plasma .

Structural-Activity Relationships (SAR): Hydroxylation at C17 (as in this compound) may decrease TRPV1 agonist activity compared to non-hydroxylated analogs, as seen in similar compounds . Saturation of the alkyl chain (e.g., Dihydro Capsaicin-d3) reduces pungency but retains anti-inflammatory properties .

Metabolic Stability : Deuterium labeling in this compound likely prolongs half-life in vivo, a trend observed in cis-Capsaicin-d3 .

Q & A

Q. What advanced analytical methods are recommended to confirm the isotopic purity and structural integrity of 17-Hydroxy Capsaicin-d3 in synthetic batches?

To ensure isotopic purity, researchers should employ high-resolution mass spectrometry (HRMS) to verify the mass shift corresponding to deuterium incorporation, complemented by 1^1H NMR to confirm the absence of proton signals at deuterated positions. Quantitative 2^2H NMR or isotope ratio mass spectrometry (IRMS) can further validate deuterium enrichment ratios. Structural integrity should be confirmed via 2D NMR techniques (e.g., COSY, HSQC) and FT-IR spectroscopy to identify functional groups. For reproducibility, document all protocols in alignment with journal guidelines for experimental transparency .

Q. How can researchers resolve discrepancies between in vitro and in vivo bioactivity data for this compound?

Contradictions often arise from differences in metabolic stability, bioavailability, or tissue-specific effects. To address this:

  • Pharmacokinetic Profiling : Compare plasma half-life and tissue distribution using LC-MS/MS in rodent models.
  • Metabolite Identification : Use hepatic microsomal assays to identify deuterium-related metabolic resistance.
  • Dose-Response Calibration : Ensure in vitro assays (e.g., TRPV1 activation) use physiologically relevant concentrations.
    Advanced studies should incorporate deuterium’s kinetic isotope effect (KIE) on metabolic pathways and validate findings using isotopic tracing .

Q. What experimental design considerations are critical for assessing the anti-cancer mechanisms of this compound in apoptosis studies?

  • Model Selection : Use isogenic cell lines with TRPV1 overexpression vs. knockout to isolate receptor-specific effects.
  • Biomarker Quantification : Measure caspase-3 activation via fluorometric assays and validate with Western blotting for cleaved caspase-3.
  • Control for Isotope Effects : Compare results with non-deuterated 17-Hydroxy Capsaicin to distinguish isotopic influences.
  • Dose Optimization : Conduct time-course experiments to account for delayed apoptosis induction due to deuterium’s metabolic stability. Reference primary literature on analogous deuterated compounds to justify protocols .

Q. How should researchers design stability studies to evaluate the long-term storage conditions of this compound?

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and varying pH levels.
  • Isotopic Stability Monitoring : Use LC-HRMS to track deuterium loss over time under accelerated storage conditions.
  • Excipient Compatibility : Test interactions with common stabilizers (e.g., cyclodextrins) via differential scanning calorimetry (DSC).
    Publish raw stability data in supplementary materials to facilitate peer validation .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

  • Deuterium Source Standardization : Use consistent deuterated reagents (e.g., D2_2O, CD3_3OD) and monitor reaction humidity.
  • Process Analytical Technology (PAT) : Implement real-time FT-IR or Raman spectroscopy to track deuteration efficiency.
  • Post-Synthesis Purification : Optimize column chromatography gradients using deuterated solvent systems to minimize isotopic dilution.
    Document synthetic deviations and their impacts on bioactivity in open-access repositories to enhance reproducibility .

Q. How can interdisciplinary approaches enhance the study of this compound’s neuropharmacological effects?

  • Computational Modeling : Perform molecular dynamics simulations to predict TRPV1 binding affinity changes due to deuterium substitution.
  • In Vivo Electrophysiology : Pair behavioral assays in rodent pain models with single-unit recordings to correlate TRPV1 modulation with analgesic outcomes.
  • Metabolomics Integration : Use untargeted LC-MS to map deuterium’s impact on endogenous lipid metabolism.
    Collaborate with isotopic chemists and neurobiologists to design hypothesis-driven experiments .

Q. What ethical and methodological standards apply when publishing contradictory data on this compound’s cytotoxicity thresholds?

  • Transparency in Data Reporting : Disclose all raw data, including outliers, in supplementary files.
  • Dual-Axis Validation : Replicate cytotoxicity assays (e.g., MTT, Annexin V staining) across independent labs.
  • Conflict of Interest Declarations : Acknowledge funding sources and reagent providers to mitigate bias.
    Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to frame research questions and justify methodological choices .

特性

CAS番号

1346606-57-2

分子式

C18H27NO4

分子量

324.435

IUPAC名

(E)-9-hydroxy-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide

InChI

InChI=1S/C18H27NO4/c1-14(13-20)7-5-3-4-6-8-18(22)19-12-15-9-10-16(21)17(11-15)23-2/h5,7,9-11,14,20-21H,3-4,6,8,12-13H2,1-2H3,(H,19,22)/b7-5+/i2D3

InChIキー

OCVIWAFGWPJVGZ-STLUSQLVSA-N

SMILES

CC(CO)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

同義語

6E)-9-Hydroxy-N-[(4-hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methyl-6-nonenamide;  _x000B_ω-Hydroxycapsaicin-d3; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。